REACTION_SMILES
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[CH3:31][OH:32].[F:13][C:14]([CH2:15][O:16][S:17]([C:18]([F:19])([F:20])[F:21])(=[O:22])=[O:23])([F:24])[F:25].[H-:11].[NH:1]1[CH2:2][CH2:3][NH:4][CH:5]2[CH2:6][CH2:7][CH2:8][CH2:9][CH:10]12.[Na+:12].[O:26]=[CH:27][N:28]([CH3:29])[CH3:30]>>[N:1]1([CH2:15][C:14]([F:13])([F:24])[F:25])[CH2:2][CH2:3][NH:4][CH:5]2[CH2:6][CH2:7][CH2:8][CH2:9][CH:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(OCC(F)(F)F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC2NCCNC2C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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FC(F)(F)CN1CCNC2CCCCC21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |